molecular formula C16H24N4 B6447996 2,4-dimethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2548993-16-2

2,4-dimethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6447996
CAS No.: 2548993-16-2
M. Wt: 272.39 g/mol
InChI Key: VOTJQNJIYLZEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 3. At position 6, an azetidine (a strained four-membered ring) is attached, which is further functionalized with an octahydrocyclopenta[c]pyrrole group—a bicyclic system combining cyclopentane and pyrrolidine rings.

The compound’s design aligns with pharmacophores common in TLR7-9 antagonists, which are investigated for autoimmune diseases like systemic lupus erythematosus (SLE). The azetidine moiety restricts rotational freedom, improving target engagement, while the bicyclic octahydrocyclopenta[c]pyrrole may optimize steric and electronic interactions with receptor pockets .

Properties

IUPAC Name

2-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4/c1-11-6-16(18-12(2)17-11)20-9-15(10-20)19-7-13-4-3-5-14(13)8-19/h6,13-15H,3-5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTJQNJIYLZEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dimethylpyrimidine, the core structure is prepared through standard organic reactions like alkylation or condensation.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors under controlled conditions.

    Fusing the Octahydrocyclopenta[c]pyrrole Moiety: This step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole ring, which is then fused to the azetidine ring through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the methyl groups, leading to the formation of N-oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the azetidine ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methyl groups or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2,4-dimethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Feature Target Compound Patent Compound (Example from )
Core Structure Pyrimidine Quinolone
Azetidine Substituent Octahydrocyclopenta[c]pyrrole 4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridine
Additional Groups None Morpholinyl-methyl and carbonitrile substituents
Therapeutic Target Presumed TLR7-9 antagonist TLR7-9 antagonist (explicitly stated for SLE treatment)

Key Observations:

  • Core Heterocycle: The pyrimidine core in the target compound contrasts with the quinolone scaffold in the patent example.
  • Azetidine Functionalization: The octahydrocyclopenta[c]pyrrole group introduces a bicyclic, saturated system, differing from the partially unsaturated pyrazolo-pyridine in the patent compound. Saturation may reduce metabolic oxidation, improving stability, while the pyrazolo-pyridine’s aromaticity could enhance π-π interactions in binding pockets.
  • Ancillary Substituents: The patent compound includes a morpholinyl-methyl group and carbonitrile, which are absent in the target compound. These groups may influence solubility (morpholine’s polarity) and electronic properties (nitrile’s electron-withdrawing effects), suggesting divergent pharmacokinetic profiles .

Hypothesized Pharmacological Implications

Selectivity and Potency

  • Conversely, the patent compound’s pyrazolo-pyridine group could offer stronger hydrogen-bonding or aromatic interactions, favoring potency at the cost of metabolic stability .

Pharmacokinetics

  • The target compound’s lack of polar groups (e.g., morpholine) may lower solubility, necessitating formulation adjustments. However, its saturated bicyclic system could improve metabolic resistance compared to the patent compound’s partially unsaturated analog.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2,4-dimethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine, and what analytical methods validate its purity?

  • Methodology :

  • Step 1 : Construct the azetidine ring via cyclization of 1,3-dihaloalkanes with amines, as azetidine derivatives are critical for biological activity .
  • Step 2 : Couple the azetidine moiety to the pyrimidine core using nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions .
  • Step 3 : Validate purity via HPLC (≥95%) and structural confirmation using 1H^1H/13C^{13}C NMR (e.g., azetidine proton signals at δ 3.5–4.0 ppm) and HRMS (exact mass: ~268.36 g/mol) .

Q. How can researchers characterize the stereochemistry and conformational flexibility of the octahydrocyclopenta[c]pyrrol-2-yl group in this compound?

  • Methodology :

  • Use X-ray crystallography to resolve the fused bicyclic system’s stereochemistry (e.g., similar to thiopyrano-thienopyrimidinone structures resolved at 0.84 Å resolution) .
  • Perform dynamic NMR experiments (variable-temperature or NOESY) to study ring puckering and substituent orientation in solution .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies can optimize the bioactivity of this compound, particularly in targeting neurological or antimicrobial pathways?

  • Methodology :

  • Modify substituents : Replace the methyl groups at positions 2 and 4 with bulkier alkyl chains or electron-withdrawing groups (e.g., cyano) to enhance binding to enzymes like acetylcholinesterase or bacterial topoisomerases .
  • Evaluate analogs : Synthesize derivatives with variations in the azetidine or pyrrolidine rings (e.g., fluorinated analogs for improved metabolic stability) and test against in vitro models (IC50_{50} assays) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT3_3 receptors, leveraging structural data from related pyrimidine derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for similar azetidine-pyrimidine hybrids?

  • Methodology :

  • Standardize assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to minimize variability. For example, inconsistencies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • Analyze impurities : Use LC-MS to detect trace byproducts (e.g., residual solvents or unreacted intermediates) that may skew bioactivity results .
  • Cross-validate data : Compare results with structurally validated analogs (e.g., thiopyrano-thienopyrimidinones with confirmed IC50_{50} values) to identify trends .

Q. What computational or experimental approaches are recommended to study the metabolic stability and toxicity profile of this compound?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and quantify metabolites via UPLC-QTOF-MS. Track demethylation or azetidine ring oxidation .
  • Toxicity prediction : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity risks, guided by structural alerts from related pyrimidines .
  • In vivo profiling : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT/AST) .

Data Contradiction Analysis

Q. Why do some studies report high solubility for azetidine-pyrimidine hybrids, while others note poor bioavailability?

  • Key factors :

  • Counterion effects : Salt formation (e.g., hydrochloride) can enhance solubility but may reduce membrane permeability .
  • Experimental conditions : Solubility assays using DMSO vs. aqueous buffers yield divergent results. For example, notes solubility in DMSO >10 mg/mL but <1 mg/mL in PBS .
  • Structural variations : Substituents like the octahydrocyclopenta[c]pyrrol group increase lipophilicity, reducing aqueous solubility compared to simpler azetidine analogs .

Future Research Directions

  • Synthetic innovation : Develop one-pot methodologies (e.g., ’s tandem cyclization-alkylation) to streamline synthesis and reduce byproducts .
  • Target validation : Screen against understudied targets (e.g., kinase inhibitors or epigenetic regulators) using high-throughput assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.